molecular formula C11H12FNO B8810805 Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-4,4-dimethyl- CAS No. 71171-94-3

Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-4,4-dimethyl-

Cat. No. B8810805
CAS RN: 71171-94-3
M. Wt: 193.22 g/mol
InChI Key: GUWPOJDUVLSBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-4,4-dimethyl- is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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properties

CAS RN

71171-94-3

Product Name

Oxazole, 2-(4-fluorophenyl)-4,5-dihydro-4,4-dimethyl-

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3

InChI Key

GUWPOJDUVLSBQT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-methylpropanol (0.378 mol, 33.64 gm) in 300 ml of methylene chloride at about 0° C. was added a solution of 4-fluorobenzoyl chloride (0.189 mol, 22.35 mL) in 100 mL of methylene chloride over about 0.5 hr. The mixture was allowed to warm to room temperature and stirred for about 3 hrs. The mixture was then poured into water and the layers were separated. The organic phase was washed with two portions of 10% HCl, one portion of saturated sodium chloride solution and dried over anhydrous MgSO4. Removal of the solvent in vacuo afforded a colorless solid which was stirred while SOCl2 (0.567 mol, 41 mL) was added dropwise over about 30 min. The resulting solution was stirred for about 0.5 hr, at which time diethyl ether was added while the solution was stirred rapidly. During this procedure, a colorless precipitate was produced. The slurry was filtered and the solid was washed with three 250 mL portions of diethyl ether. The solid was then dissolved in 300 mL of 3N KOH and the resulting solution was extracted with ethyl acetate. The organic extracts were washed with saturated aqueous NaCl solution and dried over MgSO4. Removal of the solvent in vacuo afforded 32 gm of the title compound of this Example 1A: 1HNMR (250 MHz., CDCl3) δ: 8.00-7.91 (m, 2H), 7.10-7.02 (m, 2H), 4.11 (s, 2H), 1.39 (s, 6H).
Quantity
33.64 g
Type
reactant
Reaction Step One
Quantity
22.35 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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